1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a chemical compound with the molecular formula C12H19NOS and a molecular weight of 225.35 This compound features a unique spirocyclic structure, which includes a thia-azaspiro ring system fused with a prop-2-en-1-one moiety
Chemical Reactions Analysis
1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols or alkanes.
Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution.
Scientific Research Applications
1-(1-Thia-4-azaspiro[5
Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for studying ring strain and reactivity.
Biology: The presence of sulfur and nitrogen atoms in the ring system may contribute to biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is not well-documented. its potential biological activity may involve interactions with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the ring system could participate in hydrogen bonding or other interactions with these targets, leading to modulation of their activity .
Comparison with Similar Compounds
1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one can be compared with other spirocyclic compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound features a similar spirocyclic structure but with three nitrogen atoms in the ring system.
Spiro[4.5]decane-1,3-dione: . The uniqueness of this compound lies in its combination of sulfur and nitrogen atoms in the ring system, which may contribute to distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-2-11(14)13-8-9-15-12(10-13)6-4-3-5-7-12/h2H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGLDYXLLTKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCSC2(C1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.